An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol and Related Hydroxylated Derivatives
An In-Depth Technical Guide to 2,3-Dihydro-1-benzofuran-3,6-diol and Related Hydroxylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1-benzofuran-3,6-diol is a specific, hydroxylated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. While direct, in-depth research on 2,3-Dihydro-1-benzofuran-3,6-diol is limited in publicly accessible literature, the broader class of hydroxylated 2,3-dihydrobenzofurans has garnered significant scientific interest. These compounds are recognized for their potent antioxidant and anti-inflammatory properties, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of hydroxylated 2,3-dihydrobenzofurans, with a focus on the structural and potential functional characteristics relevant to 2,3-Dihydro-1-benzofuran-3,6-diol.
Chemical Properties and Structure
The 2,3-dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring. The presence of hydroxyl groups, as in 2,3-Dihydro-1-benzofuran-3,6-diol, significantly influences the molecule's polarity, solubility, and reactivity. The phenolic hydroxyl group at the 6-position and the alcoholic hydroxyl group at the 3-position are key to its potential biological activities, particularly its ability to act as a radical scavenger.
Table 1: Predicted Physicochemical Properties of 2,3-Dihydro-1-benzofuran-3,6-diol
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 1020947-92-5 |
| Predicted LogP | 0.85 |
| Predicted Water Solubility | 4.85 g/L |
| Predicted pKa (strongest acidic) | 9.5 (phenolic OH) |
| Predicted pKa (strongest basic) | -2.5 (alcoholic OH) |
Note: The data in this table are predicted values from computational models due to the limited availability of experimental data for this specific compound.
Synthesis of Hydroxylated 2,3-Dihydrobenzofurans
A common approach involves the cyclization of a substituted phenol. For instance, a plausible synthetic route could start from a hydroquinone derivative, which provides the hydroxyl group at the 6-position (para to the ether linkage). The dihydrofuran ring can be formed through various methods, including intramolecular Heck reactions, transition metal-catalyzed C-H activation/cyclization, or electrophilic cyclization of an appropriately substituted phenolic precursor. Introduction of the hydroxyl group at the 3-position can be achieved through oxidation of the 3-position of a pre-formed 2,3-dihydrobenzofuran or by using a starting material that already contains this functionality.
Below is a generalized workflow for the synthesis of a hydroxylated 2,3-dihydrobenzofuran derivative.
Caption: Generalized synthetic workflow for hydroxylated 2,3-dihydrobenzofurans.
Example Experimental Protocol: Synthesis of Chiral 3-Hydroxy-2,3-dihydrobenzofurans
An enantioselective method for synthesizing chiral 3-hydroxy-2,3-dihydrobenzofurans has been reported, which could be adapted. This involves an intramolecular asymmetric addition of aryl halides to unactivated ketones.[1]
Materials:
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Substituted o-halophenoxy ketone precursor
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Palladium catalyst (e.g., Pd(OAc)₂)
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Chiral ligand (e.g., a phosphine-based ligand)
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Base (e.g., Cs₂CO₃)
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Solvent (e.g., Toluene)
Procedure:
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To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-halophenoxy ketone precursor, palladium catalyst, and chiral ligand.
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Add the solvent and the base to the reaction mixture.
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Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired chiral 3-hydroxy-2,3-dihydrobenzofuran.
Biological Activities and Mechanism of Action
The primary biological activities reported for hydroxylated 2,3-dihydrobenzofurans are their antioxidant and anti-inflammatory effects. These activities are largely attributed to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
Antioxidant Activity
Hydroxylated 2,3-dihydrobenzofurans act as potent antioxidants through several mechanisms, including radical scavenging and inhibition of lipid peroxidation. The antioxidant capacity is often compared to that of Trolox, a water-soluble analog of vitamin E. Some benzofuran derivatives have been shown to possess even greater antioxidant activity than Trolox.[2]
The proposed mechanism of antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting benzofuranyl radical is stabilized by resonance, which contributes to its high antioxidant efficacy.
Caption: Antioxidant mechanism of a hydroxylated 2,3-dihydrobenzofuran.
Anti-inflammatory Activity
Several 2,3-dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties.[3] This activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives inhibit prostaglandin synthesis, a key process in inflammation.[3] More recently, research has focused on their ability to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, a major mediator of inflammation and pain.[4]
Table 2: In Vitro Anti-inflammatory and Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives
| Compound | Assay | Target/Radical | IC₅₀ / % Inhibition | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | - | More potent than indomethacin | [3] |
| Prunustosananside AI | DPPH Radical Scavenging | DPPH | High activity | [5] |
| Prunustosananside AII | ABTS Radical Scavenging | ABTS | High activity | [5] |
| Compound 19 (a 2,3-dihydrobenzofuran derivative) | mPGES-1 Inhibition | mPGES-1 | Low micromolar range | [4] |
| Compound 20 (a 2,3-dihydrobenzofuran derivative) | mPGES-1 Inhibition | mPGES-1 | Low micromolar range | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
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Test compound solution at various concentrations
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Methanol (as a blank)
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Ascorbic acid or Trolox (as a positive control)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
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Prepare serial dilutions of the test compound and the positive control in methanol.
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In a 96-well microplate, add a specific volume of the test compound or control solution to each well.
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Add the DPPH solution to each well to initiate the reaction.
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Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
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Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
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Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Safety and Toxicology
The toxicological properties of 2,3-Dihydro-1-benzofuran-3,6-diol have not been fully investigated. For related benzofuran derivatives, safety profiles vary depending on the specific substitutions. It is crucial to handle all novel chemical compounds with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
While specific data on 2,3-Dihydro-1-benzofuran-3,6-diol is scarce, the broader class of hydroxylated 2,3-dihydrobenzofurans represents a promising scaffold for the development of new therapeutic agents, particularly for conditions associated with oxidative stress and inflammation. Future research should focus on the targeted synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol and the comprehensive evaluation of its biological activities and toxicological profile. Elucidating the structure-activity relationships of various hydroxylated derivatives will be crucial for optimizing their therapeutic potential. The development of efficient and stereoselective synthetic methods will also be essential for advancing these compounds into preclinical and clinical studies.
References
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory active dihydrobenzofuran neolignans from the seeds of Prunus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
